2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a piperazine ring substituted with a difluorobenzoyl group, a methyl group on the pyrimidine ring, and a phenyl group attached to the nitrogen atom. Its unique structure makes it a candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(2,6-difluorobenzoyl)piperazine.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be achieved by reacting 4-(2,6-difluorobenzoyl)piperazine with 2-chloro-6-methylpyrimidine in the presence of a suitable base like potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with aniline (phenylamine) under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluorobenzoyl group, potentially converting it to a difluorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of difluorobenzyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it relevant in the treatment of diseases such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter activity in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its specific substitution pattern. The presence of both the difluorobenzoyl and phenyl groups, along with the methyl group on the pyrimidine ring, provides unique steric and electronic properties. These properties can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21F2N5O |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
InChI |
InChI=1S/C22H21F2N5O/c1-15-14-19(26-16-6-3-2-4-7-16)27-22(25-15)29-12-10-28(11-13-29)21(30)20-17(23)8-5-9-18(20)24/h2-9,14H,10-13H2,1H3,(H,25,26,27) |
InChI Key |
GAKNBZORQSGLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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